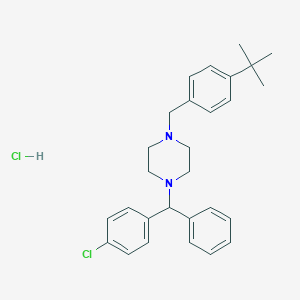
Buclizine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
布克利嗪盐酸盐可以通过使1-(对叔丁基苄基)-哌嗪与盐酸反应来合成。 该反应涉及将0.5摩尔的1-(对叔丁基苄基)-哌嗪与0.5摩尔的盐酸混合 .
工业生产方法
在工业生产中,布克利嗪盐酸盐的生产采用相同的基本合成路线,但规模更大。 反应条件经过精心控制,以确保最终产品的高收率和纯度。 然后纯化和结晶该化合物,得到盐酸盐形式 .
化学反应分析
反应类型
布克利嗪盐酸盐经历了几种类型的化学反应,包括:
氧化: 布克利嗪在特定条件下可以被氧化形成各种氧化产物。
还原: 该化合物可以被还原为其相应的胺衍生物。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化剂和其他亲电试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而还原会产生胺衍生物 .
科学研究应用
布克利嗪盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作研究抗组胺和抗胆碱性质的模型化合物。
生物学: 研究其对组胺和胆碱能受体的影响。
医学: 用于治疗晕动症、眩晕和恶心。
工业: 用于抗呕吐药物的制剂
作用机制
布克利嗪盐酸盐通过结合并阻断中枢神经系统中的组胺H1受体和毒蕈碱受体发挥作用。 这种作用可以预防组胺活性引起的症状,并通过抑制延髓中的化学感受器触发区 (CTZ) 来减少恶心和呕吐 .
相似化合物的比较
布克利嗪盐酸盐由于其双重抗组胺和抗胆碱性质而与其他类似化合物不同。 类似的化合物包括:
美克利嗪: 另一种哌嗪衍生物,具有类似的抗呕吐特性。
环利嗪: 也是一种用于晕动症的哌嗪衍生物。
羟嗪: 一种具有镇静作用的抗组胺药.
属性
CAS 编号 |
129-74-8 |
|---|---|
分子式 |
C28H34Cl2N2 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H |
InChI 键 |
BFUBEWDYLSDZEV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Key on ui other cas no. |
163837-35-2 163837-36-3 129-74-8 |
相关CAS编号 |
82-95-1 (Parent) |
同义词 |
1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine Aphilan Bucladin-S buclizine buclizine dihydrochloride buclizine hydrochloride Softran |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of Buclizine dihydrochloride in pharmaceutical formulations?
A1: A key analytical method for quantifying this compound, particularly in the presence of its degradation products, is High-Performance Liquid Chromatography (HPLC). [] This method utilizes a C18 column and a mobile phase of acetonitrile-water with triethanolamine, allowing for the separation and detection of the drug at 260 nm. [] UV spectrophotometry is another technique employed for quantitative analysis of this compound in both bulk drug form and dosage formulations. []
Q2: How stable is this compound under acidic conditions, and what is the kinetic order of its degradation?
A2: Research indicates that this compound undergoes degradation in acidic solutions, specifically 0.1 M hydrochloric acid. [] The degradation process follows first-order kinetics. [] By studying the degradation at different temperatures (75-95°C), an Arrhenius plot can be constructed, revealing an activation energy of 41.36 kcal/mol for the degradation reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















